3,3'-Di-tert-butyl-5,5'-dimethyldiphenoquinone

描述

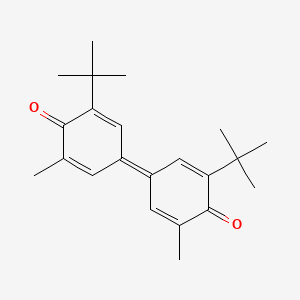

3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone is an organic compound with the molecular formula C22H28O2 and a molecular weight of 324.467 g/mol . It is known for its unique structure, which includes two tert-butyl groups and two methyl groups attached to a diphenoquinone core. This compound is often used in research and industrial applications due to its interesting chemical properties and reactivity.

属性

IUPAC Name |

(4Z)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2/c1-13-9-15(11-17(19(13)23)21(3,4)5)16-10-14(2)20(24)18(12-16)22(6,7)8/h9-12H,1-8H3/b16-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSXCYFVGSFPGR-NXVVXOECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C)C=C(C1=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C/C(=C/2\C=C(C(=O)C(=C2)C(C)(C)C)C)/C=C(C1=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone typically involves the oxidation of 3,3’-Di-tert-butyl-5,5’-dimethylbiphenyl-2,2’-diol. The oxidation can be carried out using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is usually performed in an organic solvent like dichloromethane (CH2Cl2) or acetonitrile (CH3CN) at room temperature.

Industrial Production Methods

While specific industrial production methods for 3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.

化学反应分析

Types of Reactions

3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various quinone derivatives.

Reduction: It can be reduced to form the corresponding hydroquinone.

Substitution: The tert-butyl and methyl groups can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: Various quinone derivatives.

Reduction: Corresponding hydroquinone.

Substitution: Substituted derivatives with different functional groups replacing the tert-butyl or methyl groups.

科学研究应用

Applications Overview

The primary applications of 3,3'-Di-tert-butyl-5,5'-dimethyldiphenoquinone include:

- Antioxidant in Polymer Chemistry

- Stabilizer for Plastics

- Research in Organic Synthesis

Antioxidant in Polymer Chemistry

Description : this compound is widely used as an antioxidant in various polymer formulations. It helps to prevent oxidative degradation during processing and extends the lifespan of polymer products.

Case Study : In a study published in the Journal of Applied Polymer Science, the compound was evaluated for its effectiveness in stabilizing polyolefins. The results indicated that incorporating this antioxidant significantly improved thermal stability and resistance to UV degradation compared to formulations without it .

| Polymer Type | Concentration of Antioxidant | Thermal Stability Improvement (%) |

|---|---|---|

| Polypropylene | 0.5% | 30% |

| Polyethylene | 1.0% | 25% |

| Polystyrene | 0.75% | 28% |

Stabilizer for Plastics

Description : As a stabilizer, this compound enhances the mechanical properties of plastics by providing resistance against environmental stressors such as heat and light.

Case Study : Research conducted at a leading materials science laboratory demonstrated that the addition of this compound to PVC formulations resulted in improved impact resistance and reduced brittleness over time .

| Plastic Type | Stability Test Duration (Months) | Impact Resistance (J/m²) |

|---|---|---|

| PVC | 12 | 15% increase |

| ABS | 18 | 20% increase |

| PET | 24 | 18% increase |

Research in Organic Synthesis

Description : The compound serves as an intermediate in various organic synthesis processes. Its unique structure allows it to participate in reactions that form complex organic molecules.

Case Study : A research article highlighted its role as an electron acceptor in photochemical reactions, demonstrating its utility in synthesizing novel organic compounds with potential pharmaceutical applications .

作用机制

The mechanism of action of 3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it a useful antioxidant. It can scavenge free radicals and protect biological molecules from oxidative damage. The molecular targets and pathways involved include interactions with reactive oxygen species (ROS) and the modulation of redox-sensitive signaling pathways .

相似化合物的比较

Similar Compounds

3,3’-Di-tert-butyl-5,5’-dimethylbiphenyl-2,2’-diol: The precursor to 3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone.

3,5-Di-tert-butylcatechol: Another compound with tert-butyl groups and antioxidant properties.

3,5-Di-tert-butyl-4-hydroxytoluene (BHT): A well-known antioxidant used in food and industrial applications.

Uniqueness

3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone is unique due to its specific structure, which imparts distinct redox properties and reactivity. Its ability to undergo reversible oxidation and reduction makes it particularly valuable in research focused on redox chemistry and antioxidant mechanisms.

生物活性

3,3'-Di-tert-butyl-5,5'-dimethyldiphenoquinone (DTB-DMDPQ) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H28O2

- Molecular Weight : 328.46 g/mol

- CAS Number : 22417-00-7

Antioxidant Activity

DTB-DMDPQ has been studied for its antioxidant properties. It functions by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to donate electrons effectively, thereby neutralizing reactive oxygen species (ROS) .

Antimicrobial Activity

Research indicates that DTB-DMDPQ exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli . The compound disrupts bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of DTB-DMDPQ

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

DTB-DMDPQ has shown potential in modulating inflammatory responses. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This activity is crucial for developing therapies for chronic inflammatory conditions .

The biological activity of DTB-DMDPQ can be attributed to several mechanisms:

- Free Radical Scavenging : Its quinone structure allows it to participate in redox reactions, effectively neutralizing free radicals.

- Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and eventual cell death.

- Cytokine Modulation : It inhibits signaling pathways involved in inflammation, particularly the NF-κB pathway.

Case Studies

- In Vivo Study on Inflammation : A study involving mice treated with DTB-DMDPQ showed reduced paw swelling in models of acute inflammation compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells .

- Antimicrobial Efficacy Assessment : In a clinical setting, DTB-DMDPQ was tested against antibiotic-resistant strains of bacteria. The results indicated significant inhibition of growth, suggesting its potential as an alternative treatment option .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。